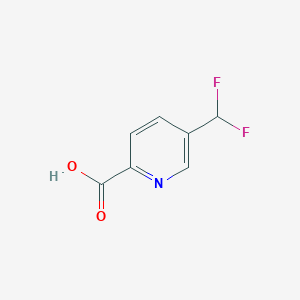

5-(Difluoromethyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLFNFRBDNMKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859538-41-3 | |

| Record name | 5-(difluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of 5-(Difluoromethyl)pyridine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 5-(difluoromethyl)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The difluoromethyl group, as a bioisostere for hydroxyl, thiol, and amine functionalities, imparts unique physicochemical properties to parent molecules, often enhancing their metabolic stability and binding affinity. This document details a robust and well-documented synthetic route, commencing from commercially available starting materials and proceeding through key intermediates. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are elucidated to ensure scientific integrity and reproducibility. Furthermore, this guide explores alternative synthetic strategies and provides a framework for the rational design of synthetic routes to this important molecule and its analogs.

Introduction: The Significance of the Difluoromethyl Moiety in Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in modern drug discovery to modulate their pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention due to its unique electronic and steric properties. It can act as a lipophilic hydrogen bond donor, a feature not observed in the more common trifluoromethyl group, and is considered a bioisostere of functional groups such as hydroxyl, thiol, and amine moieties. This bioisosteric relationship allows for the subtle modification of a drug candidate's interaction with its biological target, potentially leading to improved efficacy and a more favorable metabolic profile.

5-(Difluoromethyl)pyridine-2-carboxylic acid is a valuable heterocyclic building block that combines the desirable features of the pyridine scaffold, a common motif in pharmaceuticals, with the advantageous properties of the difluoromethyl group. Its synthesis, therefore, is of considerable interest to researchers and scientists in the pharmaceutical and agrochemical industries. This guide provides a detailed examination of a primary synthetic pathway and discusses alternative approaches for its preparation.

Primary Synthetic Route: A Multi-step Approach from a Formyl Precursor

A reliable and frequently cited method for the synthesis of 5-(difluoromethyl)pyridine-2-carboxylic acid involves a three-step sequence starting from a readily available pyridine derivative. This pathway is advantageous due to its logical progression and the relatively well-understood transformations involved.

Caption: Primary synthetic workflow.

Step 1: Synthesis of Ethyl 5-formylpicolinate

The initial step involves the preparation of the key intermediate, ethyl 5-formylpicolinate. This can be achieved through the oxidation of the corresponding 5-methylpyridine derivative followed by esterification.

Protocol 1: Preparation of Ethyl 5-formylpicolinate

-

Oxidation of 5-methyl-2-pyridinecarbonitrile: To a solution of 5-methyl-2-pyridinecarbonitrile in a suitable solvent such as dioxane, add selenium dioxide (SeO₂). Reflux the mixture for an appropriate time, monitoring the reaction by TLC. After completion, the reaction mixture is filtered to remove selenium metal, and the solvent is evaporated.

-

Purification of 5-formyl-2-pyridinecarbonitrile: The crude product is purified by column chromatography on silica gel.

-

Esterification: The purified 5-formyl-2-pyridinecarbonitrile is then subjected to acidic ethanolysis. A solution of the nitrile in ethanol is saturated with dry hydrogen chloride gas and refluxed. This process results in the formation of the corresponding ethyl ester.

-

Work-up and Purification: The reaction mixture is concentrated, and the residue is neutralized with a base such as sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified by distillation or chromatography to yield pure ethyl 5-formylpicolinate.

Causality of Experimental Choices:

-

Selenium Dioxide as Oxidant: SeO₂ is a specific and effective reagent for the oxidation of activated methyl groups, such as the one at the 5-position of the pyridine ring, to the corresponding aldehyde.

-

Acidic Ethanolysis: The Pinner reaction, using dry HCl in ethanol, is a classic and reliable method for converting nitriles to esters. The anhydrous conditions are crucial to prevent the formation of the corresponding carboxylic acid.

Step 2: Deoxofluorination to Ethyl 5-(difluoromethyl)picolinate

The pivotal step in this synthetic sequence is the conversion of the formyl group to the difluoromethyl group. This is effectively achieved using a deoxofluorinating agent, with diethylaminosulfur trifluoride (DAST) being a common choice.

Protocol 2: Synthesis of Ethyl 5-(difluoromethyl)picolinate

-

Reaction Setup: A solution of ethyl 5-formylpicolinate in a dry, inert solvent such as dichloromethane (DCM) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

-

Addition of DAST: Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution. It is critical to maintain the low temperature during the addition to control the reaction's exothermicity.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acidic byproducts.

-

Work-up and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 5-(difluoromethyl)picolinate.

Mechanism of Deoxofluorination with DAST:

The reaction of an aldehyde with DAST proceeds through a proposed mechanism involving the initial activation of the carbonyl oxygen by the electrophilic sulfur of DAST. This is followed by nucleophilic attack of the fluoride ion and subsequent elimination of diethylaminosulfur oxide and hydrogen fluoride to form the geminal difluoride.

Caption: Proposed DAST deoxofluorination mechanism.

Safety Considerations for DAST:

Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that must be handled with extreme caution in a well-ventilated fume hood.[1][2][3][4][5] It is highly corrosive, reacts violently with water to produce toxic hydrogen fluoride (HF) gas, and can decompose explosively upon heating above 50 °C.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. All glassware must be scrupulously dried before use. For quenching, the reaction mixture should be added slowly to a cooled, stirred solution of a weak base.

| Reagent | Hazard Class | Key Precautions |

| DAST | Corrosive, Flammable, Explosive Potential | Handle in a fume hood, wear appropriate PPE, avoid contact with water, do not heat above 50 °C. |

| DCM | Suspected Carcinogen | Use in a well-ventilated area, wear gloves. |

| HF (byproduct) | Highly Toxic, Corrosive | Generated during reaction and quenching, ensure adequate ventilation. |

Step 3: Hydrolysis to 5-(Difluoromethyl)pyridine-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Protocol 3: Hydrolysis of Ethyl 5-(difluoromethyl)picolinate

-

Saponification: Ethyl 5-(difluoromethyl)picolinate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.[6]

-

Reaction Monitoring: The mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Acidification and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then carefully acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-(difluoromethyl)pyridine-2-carboxylic acid.

Causality of Experimental Choices:

-

Basic Hydrolysis: Saponification is a standard and efficient method for the hydrolysis of esters. The use of a base like LiOH or NaOH ensures a complete and irreversible reaction.[6]

-

Acidification: The carboxylic acid is protonated by the addition of a strong acid, causing it to precipitate from the aqueous solution due to its lower solubility in its neutral form.

Alternative Synthetic Strategies

While the formyl precursor route is well-established, other synthetic strategies can be considered for the preparation of 5-(difluoromethyl)pyridine-2-carboxylic acid. These alternatives may offer advantages in terms of step economy or substrate scope.

Direct C-H Difluoromethylation

Recent advances in synthetic methodology have focused on the direct C-H functionalization of heterocyclic compounds. Direct C-H difluoromethylation of a pyridine-2-carboxylic acid derivative at the 5-position would be a highly atom-economical approach.[7]

Conceptual Approach:

This strategy would involve the use of a difluoromethyl radical precursor, such as difluoroacetic acid, in the presence of a suitable catalyst and oxidant.[7] The regioselectivity of the difluoromethylation would be a critical factor to control.

Caption: Conceptual direct C-H difluoromethylation.

Challenges and Considerations:

-

Regioselectivity: Achieving selective functionalization at the C5 position of the pyridine ring can be challenging due to the directing effects of the existing substituents.

-

Reaction Conditions: The development of mild and efficient conditions for this transformation is an active area of research.

Ring Construction Strategies

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring with the difluoromethyl group already incorporated into one of the building blocks. This approach can offer excellent control over the substitution pattern of the final product.

Conceptual Approach:

This would involve the condensation of smaller fragments, one of which contains the difluoromethyl group, to form the pyridine ring. Various named reactions for pyridine synthesis could potentially be adapted for this purpose.

Characterization

The identity and purity of the synthesized 5-(difluoromethyl)pyridine-2-carboxylic acid and its intermediates should be confirmed by standard analytical techniques.

| Compound | ¹H NMR | ¹³C NMR | Mass Spectrometry (MS) |

| Ethyl 5-formylpicolinate | Signals for the aldehyde proton (~10 ppm), aromatic protons, and the ethyl group. | Resonances for the carbonyl carbon of the aldehyde and ester, and aromatic carbons. | M+ peak corresponding to the molecular weight. |

| Ethyl 5-(difluoromethyl)picolinate | A characteristic triplet for the CHF₂ proton (~6.5-7.0 ppm, J ≈ 55-60 Hz), aromatic protons, and ethyl group signals. | A triplet for the CF₂ carbon, aromatic carbons, and ester carbonyl carbon. | M+ peak confirming the mass of the product. |

| 5-(Difluoromethyl)pyridine-2-carboxylic acid | A triplet for the CHF₂ proton, aromatic protons, and a broad singlet for the carboxylic acid proton. | A triplet for the CF₂ carbon, aromatic carbons, and the carboxylic acid carbonyl carbon. | M+ or [M-H]⁻ peak corresponding to the molecular weight. |

Conclusion

The preparation of 5-(difluoromethyl)pyridine-2-carboxylic acid is a key process for accessing a valuable building block in contemporary drug discovery. The multi-step synthesis from a formyl precursor represents a robust and well-documented approach, with the deoxofluorination using DAST as the critical transformation. A thorough understanding of the reaction mechanisms, careful attention to experimental protocols, and stringent adherence to safety procedures are paramount for the successful synthesis of this compound. The exploration of alternative routes, such as direct C-H difluoromethylation, highlights the ongoing innovation in synthetic organic chemistry and offers future avenues for more efficient and sustainable preparations of this important molecule.

References

-

Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved January 6, 2026, from [Link]

-

Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 6, 2026, from [Link]

-

Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved January 6, 2026, from [Link]

-

ACS Publications. (2020, September 15). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved January 6, 2026, from [Link]

Sources

- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 2. (Diethylamino)sulfur Trifluoride | 38078-09-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the 5-(Difluoromethyl)pyridine-2-carboxylic Acid Scaffold

An In-Depth Technical Guide to the Reaction Mechanisms of 5-(Difluoromethyl)pyridine-2-carboxylic Acid for Medicinal Chemistry Applications

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the properties of drug candidates.[1][2] The difluoromethyl group (-CF2H) has emerged as a particularly valuable moiety. It acts as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability due to its lipophilic nature and strong electron-withdrawing capacity.[3] Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be crucial for target binding affinity.[4][5]

When this group is incorporated into a pyridine-2-carboxylic acid framework, it creates a versatile building block, 5-(difluoromethyl)pyridine-2-carboxylic acid. This scaffold is of significant interest for the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylic acid at the 2-position provides a handle for a multitude of chemical transformations and can chelate with the ring nitrogen.[6]

This guide provides an in-depth analysis of the core reaction mechanisms of 5-(difluoromethyl)pyridine-2-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols for key transformations.

Part 1: Foundational Reaction Mechanisms at the Carboxylic Acid Moiety

The primary reaction site of 5-(difluoromethyl)pyridine-2-carboxylic acid is the carboxyl group. Its reactivity is modulated by the electron-withdrawing nature of both the pyridine ring and the 5-difluoromethyl substituent.

Esterification: Mechanism and Protocol

Esterification is a fundamental transformation for modifying solubility, cell permeability, and pro-drug strategies. The most common method is the acid-catalyzed reaction with an alcohol (Fischer esterification).

Causality and Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The electron-deficient nature of the pyridine ring, further enhanced by the -CF2H group, slightly reduces the basicity of the carbonyl oxygen, necessitating a strong acid catalyst for efficient protonation. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of water to yield the ester and regenerate the acid catalyst.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-(Difluoromethyl)pyridine-2-carboxylic acid

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The difluoromethyl group (CHF2), in particular, serves as a unique bioisostere for hydroxyl, thiol, or amide functionalities, offering a distinct electronic and conformational profile. 5-(Difluoromethyl)pyridine-2-carboxylic acid is a heterocyclic building block that has garnered significant attention for its utility in the synthesis of novel therapeutic agents. Its structure, featuring a pyridine ring functionalized with both a difluoromethyl group and a carboxylic acid, provides a versatile platform for creating complex molecules with enhanced metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3]

This technical guide provides a comprehensive overview of 5-(Difluoromethyl)pyridine-2-carboxylic acid, including its physicochemical properties, synthesis methodologies, and applications in drug development. The content herein is curated for researchers, scientists, and professionals in the field, offering field-proven insights and detailed protocols to facilitate its effective utilization in research and development endeavors.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is paramount for its successful application. The key identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 859538-41-3 .[4]

Molecular Structure and Properties

The molecular structure of 5-(Difluoromethyl)pyridine-2-carboxylic acid is foundational to its reactivity and utility.

-

Chemical Formula: C7H5F2NO2[4]

-

Molecular Weight: 173.12 g/mol [4]

-

SMILES: C1=CC(=NC=C1C(F)F)C(=O)O[4]

The presence of the electron-withdrawing difluoromethyl and carboxylic acid groups on the pyridine ring significantly influences its electronic properties, rendering the ring electron-deficient and modulating the pKa of the carboxylic acid and the basicity of the pyridine nitrogen.

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.

| Property | Value/Range | Rationale & Significance |

| CAS Number | 859538-41-3[4] | Unique identifier for unambiguous substance identification. |

| Molecular Formula | C7H5F2NO2[4] | Defines the elemental composition of the molecule. |

| Molecular Weight | 173.12 g/mol [4] | Essential for stoichiometric calculations in synthesis. |

| Appearance | White to off-white powder/solid | Typical for crystalline organic acids. |

| pKa | Carboxylic Acid: ~3.0 - 4.0 | The electron-withdrawing nature of the difluoromethyl group and the pyridine ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid.[5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol). Limited solubility in water. | Important for selecting appropriate solvent systems for reactions and biological assays. |

| Melting Point | >200 °C (with decomposition) | High melting points are characteristic of pyridine-carboxylic acids due to strong intermolecular hydrogen bonding.[5] |

Synthesis Methodologies: A Strategic Perspective

The synthesis of 5-(Difluoromethyl)pyridine-2-carboxylic acid and its derivatives is a topic of active research, with various strategies being developed to achieve efficient and scalable production. A common conceptual pathway involves the introduction of the difluoromethyl group onto a pre-functionalized pyridine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach for 5-(Difluoromethyl)pyridine-2-carboxylic acid is illustrated below. This pathway highlights key disconnections and potential synthetic intermediates.

Caption: Retrosynthetic analysis of 5-(Difluoromethyl)pyridine-2-carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible, multi-step synthesis based on established chemical transformations. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Oxidation of 2-Methyl-5-formylpyridine

-

Rationale: The methyl group at the 2-position of the pyridine ring is selectively oxidized to a carboxylic acid. This transformation is a common and reliable method for introducing the carboxyl functional group.

-

Protocol:

-

To a solution of 2-methyl-5-formylpyridine in an appropriate solvent (e.g., water or a mixed aqueous-organic system), add a suitable oxidizing agent (e.g., potassium permanganate or selenium dioxide).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, and work up by filtering off the manganese dioxide byproduct and acidifying the filtrate to precipitate the product, 5-formylpyridine-2-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Esterification of 5-Formylpyridine-2-carboxylic acid

-

Rationale: The carboxylic acid is protected as an ester to prevent side reactions during the subsequent difluoromethylation step. The choice of ester (e.g., methyl or ethyl) can influence reaction conditions and deprotection strategies.

-

Protocol:

-

Suspend 5-formylpyridine-2-carboxylic acid in an excess of the corresponding alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction, neutralize the acid catalyst, and remove the excess alcohol under reduced pressure.

-

Purify the resulting ester by column chromatography or recrystallization.

-

Step 3: Difluoromethylation of the Aldehyde

-

Rationale: This is the key step where the difluoromethyl group is introduced. The use of reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents transforms the aldehyde into a difluoromethyl group.

-

Protocol:

-

Dissolve the 5-formylpyridine-2-carboxylate ester in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of the fluorinating agent (e.g., DAST) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product to obtain the 5-(difluoromethyl)pyridine-2-carboxylate ester.

-

Step 4: Hydrolysis of the Ester

-

Rationale: The final step involves the deprotection of the carboxylic acid by hydrolyzing the ester. This is typically achieved under basic or acidic conditions.

-

Protocol:

-

Dissolve the 5-(difluoromethyl)pyridine-2-carboxylate ester in a mixture of a suitable solvent (e.g., THF or methanol) and water.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature.

-

Monitor the reaction until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the final product.

-

Collect the solid by filtration, wash with water, and dry thoroughly to yield 5-(Difluoromethyl)pyridine-2-carboxylic acid.

-

Applications in Drug Discovery and Development

The unique structural features of 5-(Difluoromethyl)pyridine-2-carboxylic acid make it a valuable building block in the design of novel pharmaceuticals. The pyridine core is a common motif in many approved drugs, and the difluoromethyl group can impart desirable properties.[2][3]

Role as a Bioisostere

The difluoromethyl group is often used as a bioisosteric replacement for a hydroxyl group or a carboxylic acid. This substitution can lead to:

-

Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoromethyl group more resistant to metabolic oxidation.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of nearby functional groups.

-

Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

Therapeutic Areas of Interest

While specific drugs containing this exact fragment may be in various stages of development, analogous structures have shown promise in several therapeutic areas, including:

-

Oncology: As a component of kinase inhibitors and other anti-cancer agents.[1]

-

Neuroscience: In the development of treatments for neurological disorders.[1]

-

Infectious Diseases: As a scaffold for novel antibacterial and antiviral compounds.

The general class of pyridine carboxylic acids has been instrumental in the development of drugs for a wide range of conditions, from tuberculosis to hyperlipidemia.[2][3]

Caption: The utility of 5-(Difluoromethyl)pyridine-2-carboxylic acid in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-(Difluoromethyl)pyridine-2-carboxylic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

-

First Aid:

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

5-(Difluoromethyl)pyridine-2-carboxylic acid is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a pyridine core, a carboxylic acid handle, and a difluoromethyl group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, properties, and safe handling is essential for leveraging its full potential in the advancement of pharmaceutical research and development.

References

-

PubChem. 6-(Difluoromethyl)pyridine-2-carboxylic acid. Available from: [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

PubMed Central. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Available from: [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(Difluoromethyl)pyridine-2-carboxylic acid | 859538-41-3 | JJB53841 [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Physical Properties of 5-(Difluoromethyl)pyridine-2-carboxylic Acid

Introduction

5-(Difluoromethyl)pyridine-2-carboxylic acid, a fluorinated heterocyclic compound, represents a significant building block for researchers in medicinal chemistry and drug development. The incorporation of a difluoromethyl group into the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. These modifications are critical in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid and offers detailed, field-proven methodologies for the experimental determination of its key physical characteristics. The synthesis of this compound has been noted in patent literature, highlighting its relevance in the development of novel therapeutics, such as BACE1 and/or BACE2 inhibitors.[1]

Molecular and General Information

While extensive experimental data for 5-(Difluoromethyl)pyridine-2-carboxylic acid is not widely available in public literature, its fundamental molecular attributes have been established. This information is crucial for any experimental work and is summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-(difluoromethyl)pyridine-2-carboxylic acid | [2] |

| Synonyms | 5-(Difluoromethyl)picolinic acid | [2][3] |

| CAS Number | 859538-41-3 | [2][3][4][5][6] |

| Molecular Formula | C₇H₅F₂NO₂ | [3][4] |

| Molecular Weight | 173.12 g/mol | [2][4] |

| Physical Form | Solid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Experimentally Undetermined Physical Properties

At the time of this writing, specific, experimentally determined values for several key physical properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid are not publicly documented. The following table outlines these properties. The subsequent sections of this guide are dedicated to providing robust protocols for their determination in a research setting.

| Physical Property | Experimental Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Protocols for Experimental Determination of Physical Properties

The following sections provide detailed, authoritative methodologies for determining the melting point, solubility profile, and pKa of 5-(Difluoromethyl)pyridine-2-carboxylic acid. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of 5-(Difluoromethyl)pyridine-2-carboxylic acid is thoroughly dried and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Approximate Melting Point: Conduct a rapid initial heating (e.g., 10-20°C/min) to determine an approximate melting range.

-

Precise Melting Point: Using a fresh sample, heat the apparatus to a temperature approximately 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. For high accuracy, this determination should be repeated at least twice, with consistent results.

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing.

Experimental Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: Weigh approximately 10 mg of 5-(Difluoromethyl)pyridine-2-carboxylic acid into separate, labeled test tubes for each solvent.

-

Solvent Addition: Add 1 mL of the selected solvent to the corresponding test tube.

-

Mixing: Vigorously agitate each test tube for 60 seconds.

-

Observation: Visually inspect each tube to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or remained undissolved (insoluble).

-

Acid/Base Solubility: For aqueous insolubility, test solubility in 5% aqueous HCl and 5% aqueous NaOH. Solubility in aqueous base would suggest the formation of a salt due to the carboxylic acid group.

Caption: Workflow for Solubility Profile Determination.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a compound at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol:

-

Apparatus Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of 5-(Difluoromethyl)pyridine-2-carboxylic acid (e.g., 1 mM) in a suitable solvent system, which may be an aqueous solution or a co-solvent system if aqueous solubility is low.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Sources

- 1. US8754075B2 - 1,3-oxazines as BACE1 and/or BACE2 inhibitors - Google Patents [patents.google.com]

- 2. 5-(Difluoromethyl)picolinic acid | 859538-41-3 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. 859538-41-3 | 5-(difluoromethyl)picolinic acid - Capot Chemical [capotchem.com]

- 5. chemscene.com [chemscene.com]

- 6. keyorganics.net [keyorganics.net]

5-(Difluoromethyl)pyridine-2-carboxylic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 5-(Difluoromethyl)pyridine-2-carboxylic Acid

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate clinical success. 5-(Difluoromethyl)pyridine-2-carboxylic acid represents a molecule of significant interest in modern drug discovery, combining the proven pyridine carboxylic acid scaffold with the unique modulatory properties of a difluoromethyl group.[1] This guide provides a comprehensive analysis of its anticipated solubility profile, grounded in fundamental physicochemical principles. We dissect the molecule's amphoteric nature, predict its key physicochemical parameters, and provide detailed, field-proven protocols for their experimental determination. The core takeaway for any researcher is that the solubility of this compound is not a single value but a pH-dependent profile, governed by its ionization constants (pKa). Accurate characterization, therefore, mandates precise experimental methodologies, such as potentiometric titration and the shake-flask method, to generate the data required for successful drug development.

Section 1: The Molecular Context: A Difluoromethylated Pyridine Carboxylic Acid

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention.[2] Unlike the more common trifluoromethyl (CF₃) group, the CF₂H moiety is a bioisostere of hydroxyl or thiol groups, possessing an acidic proton that can act as a hydrogen-bond donor.[3][4] This unique characteristic can profoundly influence molecular interactions and physicochemical properties.

When appended to the pyridine-2-carboxylic acid scaffold—a structure prevalent in pharmaceuticals[1]—the difluoromethyl group creates a molecule with a complex and nuanced character. This guide aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding, measuring, and predicting the solubility of 5-(Difluoromethyl)pyridine-2-carboxylic acid, a critical step in its journey from a promising compound to a viable therapeutic agent.

Section 2: Core Physicochemical Properties - A Predictive Analysis

A priori assessment of a molecule's physicochemical properties is essential for designing relevant experiments and anticipating challenges. While direct experimental data for 5-(Difluoromethyl)pyridine-2-carboxylic acid is scarce in public literature, we can formulate robust predictions based on established chemical principles and data from closely related analogs.

Chemical Structure:

-

IUPAC Name: 5-(Difluoromethyl)pyridine-2-carboxylic acid

-

Molecular Formula: C₇H₅F₂NO₂

-

Molecular Weight: 173.12 g/mol [5]

pKa (Ionization Constant): The Master Variable

Causality: The solubility of this molecule is fundamentally dictated by its ionization state, which is in turn governed by pH. It is an amphoteric compound, possessing both a weakly basic pyridine nitrogen and an acidic carboxylic acid group. Therefore, two pKa values will define its pH-solubility profile.

-

pKa₁ (Carboxylic Acid): The carboxylic acid group is acidic. The electron-withdrawing nature of both the pyridine ring and the adjacent difluoromethyl group will increase the acidity (lower the pKa) compared to a simple benzoic acid (pKa ~4.2). For comparison, the predicted pKa for the more strongly electron-withdrawing 5-(trifluoromethyl)pyridine-2-carboxylic acid is approximately 3.13.[6] We can therefore predict the pKa for the carboxylic acid of the difluoromethyl analog to be slightly higher, likely in the range of 3.3 - 3.6 .

-

pKa₂ (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen gives it basic character. However, the powerful inductive- and resonance-withdrawing effects of the carboxylic acid and the difluoromethyl group will significantly reduce this basicity compared to pyridine (pKa ~5.2). This pKa is expected to be very low, likely in the range of 1.0 - 1.5 .

logP and logD (Lipophilicity)

Causality: Lipophilicity is a measure of a compound's partitioning between an organic and an aqueous phase.[7] It is crucial for predicting membrane permeability and absorption.

-

logP refers to the partition coefficient of the neutral, un-ionized form of the molecule. The CF₂H group is known to increase lipophilicity. The calculated logP for the parent 5-methylpyridine-2-carboxylic acid is approximately 1.2, while the value for 6-(difluoromethyl)pyridine-2-carboxylic acid is calculated at 1.4.[5] A reasonable estimated logP for the neutral form of 5-(Difluoromethyl)pyridine-2-carboxylic acid is therefore around 1.3 - 1.6 .

-

logD is the distribution coefficient at a specific pH and is the more relevant parameter for an ionizable drug.[7] At physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic), making the molecule significantly more hydrophilic. Conversely, at highly acidic pH (~1.2), the pyridine nitrogen will be protonated (cationic). The logD will therefore be lowest at mid-to-high pH values.

Melting Point and Crystal Lattice Energy

Causality: The intrinsic solubility of the solid, neutral form of a compound is dependent on the energy required to break its crystal lattice structure. A higher melting point generally correlates with stronger intermolecular forces in the crystal and, consequently, lower intrinsic solubility. The melting point of 5-(trifluoromethyl)pyridine-2-carboxylic acid is 133-137 °C. It is plausible that 5-(Difluoromethyl)pyridine-2-carboxylic acid will have a similar or slightly higher melting point due to the potential for intermolecular hydrogen bonding involving the CF₂H proton.

Predicted Physicochemical Data Summary

| Property | Predicted Value | Rationale & Commentary |

| pKa₁ (Acidic) | 3.3 - 3.6 | Based on the acid-strengthening effect of the CF₂H group, benchmarked against the trifluoromethyl analog. |

| pKa₂ (Basic) | 1.0 - 1.5 | Based on the strong deactivating effect of substituents on the pyridine ring's basicity. |

| logP | 1.3 - 1.6 | Estimated based on the known lipophilicity-enhancing effect of the CF₂H group. |

| Melting Point | ~130 - 145 °C | Inferred from analogous structures; high value suggests significant crystal lattice energy. |

| Minimum Solubility | Isoelectric Point (pI) | Solubility will be lowest at the pH where the net charge is zero, estimated to be around pH 2.2-2.6. |

Section 3: The Aqueous pH-Solubility Profile

For an amphoteric compound like 5-(Difluoromethyl)pyridine-2-carboxylic acid, solubility is not a single number but a U-shaped curve plotted against pH. Understanding this profile is paramount for predicting its behavior in the gastrointestinal tract and for formulation development.

At low pH (e.g., <1), the pyridine nitrogen is protonated, and the molecule exists primarily as a more soluble cation. As the pH increases past pKa₂, the molecule transitions to its zwitterionic/neutral form, where solubility dramatically decreases, reaching a minimum at the isoelectric point. As the pH continues to rise past pKa₁, the carboxylic acid deprotonates, and the molecule becomes a more soluble anion.

Caption: pH-dependent speciation and its effect on solubility.

Section 4: Experimental Determination Protocols

Accurate, reproducible data is the bedrock of drug development. The following protocols describe robust, self-validating methods for characterizing the solubility and related properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid.

Protocol 4.1: pKa and Intrinsic Solubility Determination via Potentiometric Titration

Causality & Justification: Potentiometric titration is a highly precise method for determining the pKa of ionizable compounds.[8][9][10] By performing titrations at different concentrations, one can also accurately determine the intrinsic solubility of the neutral compound—the point at which the solution becomes saturated during the titration. This dual-purpose experiment is highly efficient and provides a wealth of information.[8][9]

Step-by-Step Methodology:

-

System Preparation: Calibrate a pH electrode and automated titrator with at least three standard buffer solutions (e.g., pH 4, 7, 10). Maintain a constant temperature (e.g., 25°C or 37°C) using a jacketed beaker.

-

Analyte Preparation (Run 1): Accurately weigh a sample of the compound to prepare a solution at a concentration well below its estimated solubility (e.g., 0.1 mM) in deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration (Run 1): Titrate the solution with a standardized, carbonate-free strong acid (e.g., 0.1 M HCl) to a low pH (~1.5), then titrate back with a standardized strong base (e.g., 0.1 M NaOH) to a high pH (~11.0). Record pH as a function of titrant volume.

-

Analyte Preparation (Run 2): Prepare a second, more concentrated solution or suspension (e.g., 2 mM).

-

Titration (Run 2): Repeat the titration as in step 3. If the compound precipitates during the titration, the plateau in the pH curve can be used to calculate the intrinsic solubility.

-

Data Analysis: Use appropriate software (e.g., Hyperquad, PKPOT) to analyze the titration curves. The inflection points will be used to calculate the pKa values. The deviation between the curves from Run 1 and Run 2 allows for the calculation of the intrinsic solubility (S₀).

-

Trustworthiness Check: The calculated pKa values should be consistent between the two runs. The fit of the calculated curve to the experimental data provides a visual validation of the model.

Protocol 4.2: Thermodynamic Solubility via the Shake-Flask Method

Causality & Justification: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[11][12] It measures the concentration of a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound, providing a direct and unambiguous measure of solubility under specific conditions (e.g., pH, temperature).[13]

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a series of aqueous buffers (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, phosphate-buffered saline pH 7.4) and select relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile).[12]

-

Sample Preparation: Add an excess amount of solid 5-(Difluoromethyl)pyridine-2-carboxylic acid to vials containing a known volume of each solvent. "Excess" means that solid material is clearly visible after the equilibration period.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient time to reach equilibrium. A common practice is to sample at multiple time points (e.g., 24h and 48h) to ensure the concentration has reached a plateau.[12][13]

-

Phase Separation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot of the suspension and separate the liquid and solid phases. This is a critical step.

-

Method A (Filtration): Use a syringe filter (e.g., 0.22 µm, chemically compatible like PTFE) to filter the supernatant. Discard the first few drops to avoid adsorptive losses.

-

Method B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully sample the supernatant.

-

-

Quantification: Immediately dilute the clear supernatant with a suitable mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard calibration curve.

-

Trustworthiness Check: After sampling, visually confirm that excess solid remains in the original vial. The solubility values obtained at 24h and 48h should be in close agreement (<10% difference) to confirm that equilibrium was reached. The pH of the aqueous samples should be measured after equilibration to check for any shifts.[12]

Section 5: Computational Approaches to Solubility Prediction

In early-stage drug discovery, computational models are often used to predict solubility for large numbers of virtual compounds, helping to prioritize synthetic efforts.[14][15]

Methodology: These methods, often termed Quantitative Structure-Property Relationships (QSPR), use mathematical models to correlate calculated molecular descriptors with experimentally determined solubility.[16]

-

Descriptors: Can include 2D properties (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D properties (e.g., polar surface area).

-

Models: Range from simple linear equations to complex machine learning algorithms like neural networks.[14][17]

Causality & Limitations: The primary advantage of in silico models is speed. However, their accuracy is highly dependent on the quality and relevance of the training dataset used to build the model.[17] For novel compounds or chemical classes with unique features like the CF₂H group, generic models may produce predictions with significant error. Therefore, computational predictions should be treated as estimates to guide experimentation, not as replacements for high-quality experimental data.

Section 6: Practical Considerations for the Researcher

Solubility in Organic Solvents

While aqueous solubility is critical for bioavailability, solubility in organic solvents is important for synthesis, purification, and analytical method development.

| Solvent | Polarity Index | Expected Behavior |

| DMSO | 7.2 | High solubility expected due to its high polarity and ability to disrupt crystal lattices. |

| Methanol | 5.1 | Good solubility expected; it is a polar, protic solvent capable of hydrogen bonding. |

| Ethanol | 4.3 | Good solubility expected, similar to methanol. |

| Acetonitrile | 5.8 | Moderate solubility expected; polar aprotic solvent. |

| Tetrahydrofuran (THF) | 4.0 | Lower solubility expected; less polar. |

| Dichloromethane | 3.1 | Poor solubility expected due to low polarity. |

Common Pitfalls

-

Kinetic vs. Thermodynamic Solubility: Be aware of the difference. Rapid precipitation assays measure kinetic solubility, which is often higher but less stable than the thermodynamic solubility measured by the shake-flask method.[18]

-

pH Shifts: The dissolution of an acidic or basic compound can change the pH of an unbuffered or weakly buffered solution, which in turn affects its own solubility. Always measure the final pH.[12]

-

Compound Purity & Form: Ensure the compound is of high purity. The presence of different polymorphs or salt forms can lead to different solubility results.

Conclusion

5-(Difluoromethyl)pyridine-2-carboxylic acid is a classic amphoteric compound whose solubility is a complex function of pH. Its behavior is driven by two distinct pKa values and the interplay between its cationic, zwitterionic, and anionic forms. While predictive methods provide valuable initial estimates of its physicochemical properties, they are no substitute for rigorous experimental determination. By employing systematic and validated protocols such as potentiometric titration and the shake-flask method, researchers can build the accurate and comprehensive solubility profile necessary to guide formulation, predict in vivo behavior, and unlock the full therapeutic potential of this promising molecule.

References

-

Bergström, C. A. S., Norinder, U., & Luthman, K. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 101, 184-198. [Link]

-

Abraham, M. H., & Acree, W. E. (2014). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Modeling, 54(7), 1848-1858. [Link]

-

Gao, Y., Gao, J., & Liu, X. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis, 13(5), 455-465. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

-

IEEE Xplore. (2023). Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Klamt, A., & Eckert, F. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515. [Link]

-

DiVA portal. (2007). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2012). Computational models for the prediction of drug solubility. [Link]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

PharmaCeutical network. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

De Gruyter. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

ResearchGate. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

PubChem. (n.d.). 6-(Difluoromethyl)pyridine-2-carboxylic acid. [Link]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

-

National Center for Biotechnology Information. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4068. [Link]

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7583-7638. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-23. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. 6-(Difluoromethyl)pyridine-2-carboxylic acid | C7H5F2NO2 | CID 69673567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. enamine.net [enamine.net]

- 14. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide to the Stability and Storage of 5-(Difluoromethyl)pyridine-2-carboxylic acid

This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-(Difluoromethyl)pyridine-2-carboxylic acid, a key building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and manufacturing scientists, this document synthesizes available data from analogous compounds and fundamental chemical principles to establish best practices for ensuring the long-term integrity of this valuable reagent.

Chemical and Physical Properties at a Glance

5-(Difluoromethyl)pyridine-2-carboxylic acid belongs to the class of fluorinated heteroaromatic compounds, which have seen increasing use in pharmaceuticals due to the unique properties conferred by fluorine. The difluoromethyl group (CHF₂) is a bioisostere for hydroxyl and thiol groups, offering a lipophilic hydrogen bond donor functionality while enhancing metabolic stability.[1][2]

| Property | Value/Description | Source |

| Molecular Formula | C₇H₅F₂NO₂ | Biosynth |

| Molecular Weight | 173.12 g/mol | Biosynth |

| Appearance | Typically a white to off-white or pale yellow solid (powder or crystalline) | Inferred from related compounds[3] |

| Incompatibilities | Strong oxidizing agents | Inferred from related compounds[4][5] |

Table 1: Physicochemical Properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid.

Core Stability Profile and Recommended Storage

While specific, long-term stability data for 5-(Difluoromethyl)pyridine-2-carboxylic acid is not extensively published, a robust stability profile can be inferred from data on closely related fluorinated pyridine carboxylic acids, such as 5-(Trifluoromethyl)pyridine-2-carboxylic acid. These compounds are generally stable solids under standard ambient conditions. However, to ensure maximal shelf-life and prevent degradation, the following storage conditions are strongly recommended.

Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is advisable. | Lower temperatures slow down potential degradation reactions. While stable at room temperature, refrigeration is a best practice for long-term storage of valuable reagents.[4][5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | This minimizes contact with atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation pathways.[4][5] |

| Light | Protect from light. Store in an amber vial or in a dark location. | Pyridine derivatives can be susceptible to photodegradation.[4] Exposure to light, especially UV, can provide the energy to initiate degradation reactions. |

| Handling | Minimize dust generation. Use in a well-ventilated area. | This is a general good laboratory practice for handling powdered chemical reagents.[4][5] |

Table 2: Recommended Storage Conditions for 5-(Difluoromethyl)pyridine-2-carboxylic acid.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. Based on the chemical structure and data from related compounds, the following degradation pathways should be considered.

Hydrolysis

The carboxylic acid functionality, along with the influence of the electron-withdrawing difluoromethyl group and the pyridine ring, may be susceptible to hydrolysis under certain pH conditions. Forced degradation studies on similar heterocyclic compounds have shown lability in both acidic and alkaline media.[4]

Oxidation

While the difluoromethyl group itself is relatively resistant to oxidation, the pyridine ring system can be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents or radical initiators.[4]

Photodegradation

Pyridine-based compounds can undergo photochemical transformations.[6][7] The absorption of UV light can lead to the formation of reactive intermediates and subsequent degradation products. Studies on other pyridine derivatives have confirmed their sensitivity to light.[4]

Thermal Decomposition

In the event of a fire or exposure to high temperatures, thermal decomposition can occur, potentially releasing hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[4][5]

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of 5-(Difluoromethyl)pyridine-2-carboxylic acid, a forced degradation study is recommended.[8][9] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the primary degradation products and pathways for 5-(Difluoromethyl)pyridine-2-carboxylic acid.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a defined period.

-

Thermal Degradation (Solid State): Store the solid compound at 80°C for 48 hours.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase with UV detection). LC-MS can be used for the identification of degradation products.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products. A loss of the parent peak and the appearance of new peaks indicate degradation.

Conclusion and Best Practices

5-(Difluoromethyl)pyridine-2-carboxylic acid is a robust molecule when handled and stored correctly. Its stability is comparable to other fluorinated pyridine carboxylic acids. The key to maintaining its integrity lies in protecting it from moisture, light, high temperatures, and incompatible chemicals. For critical applications, it is incumbent upon the user to perform their own stability assessment to establish an appropriate re-test date for their specific storage conditions.

References

-

Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment. [Link]

-

RSC Blogs. (2015, July 21). Re-routing aromatic degradation to give pyridine dicarboxylic acids. [Link]

-

ACS Publications. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]

-

ASM Journals. (2018, July 10). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

-

ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

NIH National Library of Medicine. (2022, August 16). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

-

NIH National Library of Medicine. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. [Link]

-

RSC Publishing. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

-

Wikipedia. Dipicolinic acid. [Link]

-

NIH National Library of Medicine. (2022, August 16). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. [Link]

-

ASM Journals. (2019, April 2). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

-

ResearchGate. Degradation of Pyridines in the Environment. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

-

RSC Publishing. Unexpected photostability improvement of aromatics in polyfluorinated solvents. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

-

ACS Publications. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. biomedres.us [biomedres.us]

The Enigmatic Potential of 5-(Difluoromethyl)pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Promising Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine carboxylic acid framework stands as a testament to enduring relevance and therapeutic versatility.[1][2] This privileged scaffold is the backbone of numerous approved drugs, tackling a spectrum of diseases from infectious agents to metabolic disorders.[1][3][4] The strategic functionalization of this core structure continues to unlock novel pharmacological activities. This guide delves into the largely unexplored, yet highly promising, biological potential of a specific derivative: 5-(Difluoromethyl)pyridine-2-carboxylic acid . While direct empirical data on this exact molecule is nascent, this document will synthesize insights from closely related analogs to build a robust, predictive framework for its biological activity. By examining the established roles of the pyridine-2-carboxylic acid moiety and the bioisosteric implications of the difluoromethyl group, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to direct future investigations.

The Pyridine-2-Carboxylic Acid Core: A Foundation of Biological Activity

The pyridine ring, an electron-deficient aromatic system, is a cornerstone of medicinal chemistry. Its nitrogen atom readily participates in hydrogen bonding and π-π stacking interactions, crucial for high-affinity binding to biological targets.[1] The addition of a carboxylic acid group at the 2-position introduces a critical feature: the ability to chelate metal ions.[1] This property is particularly significant for the inhibition of metalloenzymes, a large class of enzymes involved in diverse pathological processes.

Derivatives of pyridine carboxylic acid have demonstrated a wide array of biological activities, including:

-

Enzyme Inhibition: The carboxylic acid moiety can directly interact with active site residues or coordinate with essential metal cofactors, leading to potent enzyme inhibition.[1] This has been a key strategy in the development of inhibitors for enzymes like prolyl 4-hydroxylase.[5]

-

Anticancer Activity: Certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells, inducing apoptosis and inhibiting tumor growth in preclinical models.[6]

-

Antimicrobial Properties: The pyridine carboxylic acid scaffold is present in several antimicrobial agents.[1][3]

The Difluoromethyl Group: A Bioisosteric Advantage

The substitution of a hydrogen atom or a methyl group with a difluoromethyl (CF₂H) or trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. The trifluoromethyl group, a close analog to the difluoromethyl group, is known to increase lipophilicity and metabolic stability, thereby improving bioavailability and in vivo efficacy.[7]

Specifically, the introduction of a trifluoromethyl group onto the pyridine-2-carboxylic acid scaffold has been shown to:

-

Enhance Biological Activity: The trifluoromethyl group can augment the interaction of the molecule with its biological target.[7]

-

Modulate Physicochemical Properties: It increases lipophilicity, which can facilitate cell membrane permeability.[7]

-

Serve as a Building Block for Bioactive Molecules: 5-(Trifluoromethyl)pyridine-2-carboxylic acid is a key intermediate in the synthesis of inhibitors for enzymes such as β-secretase (BACE).[8]

The difluoromethyl group is expected to confer similar, albeit nuanced, advantages. It is a lipophilic hydrogen bond donor, a property that can be exploited to achieve specific interactions within a protein binding pocket.

Predicted Biological Activities and Mechanistic Hypotheses for 5-(Difluoromethyl)pyridine-2-carboxylic Acid

Based on the established activities of its structural components, we can formulate several hypotheses regarding the biological potential of 5-(Difluoromethyl)pyridine-2-carboxylic acid.

As an Enzyme Inhibitor

The combination of the metal-chelating carboxylic acid and the electron-withdrawing difluoromethyl group suggests that this compound could be a potent inhibitor of various enzymes, particularly metalloenzymes.

Hypothetical Signaling Pathway of Enzyme Inhibition

Caption: Proposed mechanism of enzyme inhibition by 5-(Difluoromethyl)pyridine-2-carboxylic acid.

As an Anticancer Agent

Drawing parallels with other pyridine-2-carboxylic acid derivatives, 5-(difluoromethyl)pyridine-2-carboxylic acid could exhibit anticancer properties by interfering with cell cycle progression.[6]

As an Antimicrobial Agent

The pyridine carboxylic acid scaffold is a known pharmacophore in several antimicrobial drugs. The difluoromethyl group could enhance the antimicrobial potency of this scaffold.

Proposed Experimental Workflows for Biological Characterization

To empirically validate the predicted biological activities, a structured experimental approach is essential.

Enzyme Inhibition Assays

A panel of clinically relevant enzymes, particularly metalloenzymes, should be selected for initial screening.

Experimental Workflow for Enzyme Inhibition Screening

Caption: A stepwise workflow for evaluating enzyme inhibitory activity.

Detailed Protocol for a Representative Enzyme Inhibition Assay (e.g., Prolyl 4-Hydroxylase):

-

Reagents and Materials: Recombinant human prolyl 4-hydroxylase, (Pro-Pro-Gly)₁₀ as a peptide substrate, α-ketoglutarate, FeSO₄, ascorbate, dithiothreitol (DTT), and 5-(Difluoromethyl)pyridine-2-carboxylic acid.

-

Assay Principle: The assay measures the incorporation of ¹⁴C-labeled proline into the peptide substrate, which is dependent on the enzyme's activity.

-

Procedure: a. Prepare a reaction mixture containing the enzyme, peptide substrate, co-factors (FeSO₄, ascorbate, DTT), and varying concentrations of the test compound. b. Initiate the reaction by adding α-ketoglutarate and ¹⁴C-proline. c. Incubate at 37°C for a defined period. d. Stop the reaction by adding a strong acid. e. Separate the radiolabeled peptide from the unincorporated ¹⁴C-proline using a suitable method (e.g., precipitation or chromatography). f. Quantify the radioactivity in the peptide fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Anticancer Activity Assays

A panel of human cancer cell lines representing different tumor types should be used for initial cytotoxicity screening.

Table 1: Proposed Panel of Human Cancer Cell Lines for Screening

| Cell Line | Cancer Type |

| A549 | Lung Carcinoma |

| MDA-MB-231 | Breast Adenocarcinoma |

| HeLa | Cervical Adenocarcinoma |

| HCT116 | Colon Carcinoma |

Detailed Protocol for MTT Assay to Determine Cytotoxicity:

-